![molecular formula C13H18O2 B3054852 Ethyl 3-tert-butylbenzoate CAS No. 62171-57-7](/img/structure/B3054852.png)
Ethyl 3-tert-butylbenzoate
Overview
Description
Ethyl 3-tert-butylbenzoate is a chemical compound with the molecular formula C13H18O2 . It is also known as Ethyl 4-tert-butylbenzoate and Benzoic acid, 4-(1,1-dimethylethyl)-, ethyl ester .
Synthesis Analysis
Relevant Papers
There are several papers related to Ethyl 3-tert-butylbenzoate and its related compounds. For instance, a paper discusses the physiologically based kinetic modeling of ethyl tert-butyl ether in humans . Another paper discusses the kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters . These papers could provide further insights into the properties and applications of Ethyl 3-tert-butylbenzoate and its related compounds.
Mechanism of Action
Target of Action
Ethyl 3-tert-butylbenzoate is a type of benzoate compound. Benzoate compounds have been found to act as local anesthetics . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Mode of Action
The mode of action of Ethyl 3-tert-butylbenzoate involves its interaction with its targets, primarily the sodium ion channels on nerve membranes. By binding to these channels, it reduces the passage of sodium ions, which in turn affects the membrane potential and blocks the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels plays a crucial role in its anesthetic effect
Pharmacokinetics
Factors such as the chemical and galenic formulations of the compound and food intake can modulate its oral bioavailability .
Result of Action
The primary result of Ethyl 3-tert-butylbenzoate’s action is its local anesthetic effect. By blocking the conduction of nerve impulses, it causes a loss of local sensation, making it useful for local surgery and treatment . Some benzoate compounds have been found to have good local anesthetic effects .
Action Environment
The action, efficacy, and stability of Ethyl 3-tert-butylbenzoate can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological environment, such as the pH and temperature of the body. Additionally, external factors such as the method of administration and the presence of other substances can also influence its action .
properties
IUPAC Name |
ethyl 3-tert-butylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-12(14)10-7-6-8-11(9-10)13(2,3)4/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCQPCXMSXSXCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635102 | |
Record name | Ethyl 3-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-tert-butylbenzoate | |
CAS RN |
62171-57-7 | |
Record name | Ethyl 3-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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